No Direct Pharmacological Data Available for the Target Compound vs. Defined Comparators
A comprehensive search of primary literature, patents, and authoritative databases (excluding prohibited vendor sites) returned zero quantitative pharmacological or biochemical data for Ethyl 1-(4-bromophenyl)-1h,4h,5h,6h,7h-pyrazolo[4,3-c]pyridine-3-carboxylate (CAS 2108325‑88‑6). In contrast, structurally related pyrazolo[4,3-c]pyridines have disclosed biological activities: e.g., N-(4-bromophenyl)-3-tert-butyl-5-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-1-carboxamide (compound 8a) exhibited CB₁ IC₅₀ = 49.6 nM and 86.4% TNF‑α inhibition at 100 mg/kg [1], while 3-(4-bromophenyl)-1H-pyrazolo[4,3-c]pyridine is claimed as a serotonin reuptake inhibitor intermediate [2]. No head‑to‑head, cross‑study, or class‑level quantitative data exist that would allow a scientific user to rank the target compound against these or any other comparator. Consequently, differentiation cannot be quantified.
| Evidence Dimension | Biological activity (any target or assay) |
|---|---|
| Target Compound Data | No public data |
| Comparator Or Baseline | Compound 8a: CB₁ IC₅₀ = 49.6 nM; TNF‑α inhibition 86.4% @ 100 mg/kg |
| Quantified Difference | Not calculable |
| Conditions | In vitro CB₁ binding assay; in vivo rodent neuropathic pain models (CCI, PSNI) |
Why This Matters
Without any target‑specific data, a procurement decision cannot be evidence‑based; reliance on class‑level trends alone is insufficient for scientific rigor.
- [1] Yogeeswari P et al. Discovery of novel tetrahydro-pyrazolo[4,3-c]pyridines for the treatment of neuropathic pain: synthesis and neuropharmacology. Eur. J. Med. Chem. 2013;65:255-266. View Source
- [2] Shutske GM, Kapples KJ, Tomer JD IV. Pyrazolo[4,3-c]pyridines which are intermediates. U.S. Patent 5,264,576, 1993. View Source
